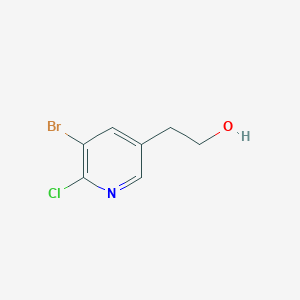

2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol

描述

属性

IUPAC Name |

2-(5-bromo-6-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c8-6-3-5(1-2-11)4-10-7(6)9/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREJXGNTVANSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289393 | |

| Record name | 3-Pyridineethanol, 5-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007919-90-4 | |

| Record name | 3-Pyridineethanol, 5-bromo-6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineethanol, 5-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Directed Halogenation of 3-Pyridineethanol

Direct halogenation of 3-pyridineethanol derivatives offers a straightforward route but faces challenges due to the electron-deficient nature of the pyridine ring. Bromination and chlorination typically require activating groups or harsh conditions. For example, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of Lewis acids like FeCl₃ can introduce halogens at positions 5 and 6. However, competing side reactions and poor regioselectivity limit this approach.

Halogen Exchange Reactions

Halogen exchange using Finkelstein conditions (NaI in acetone) or Ullmann-type reactions may replace existing halogens. For instance, converting a 5-iodo-6-chloropyridine derivative to the bromo analogue via treatment with CuBr₂. This method is advantageous for late-stage diversification but requires pre-functionalized intermediates.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The PMC article highlights the use of 5-bromo-6-chloropyridin-3-yl fluorosulfate as a versatile building block for Suzuki couplings. By reacting this intermediate with boronic acids under Pd catalysis, substituents can be introduced at the 3-position. For example:

$$

\text{5-Bromo-6-chloropyridin-3-yl fluorosulfate} + \text{CH₂=CHB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, KF}} \text{3-Vinyl derivative}

$$

Subsequent hydroboration-oxidation of the vinyl group would yield the hydroxethyl side chain. This method offers excellent regiocontrol, with reported yields exceeding 85% for analogous reactions.

Reduction of Carbonyl Precursors

Ketone Reduction

Starting from 5-bromo-6-chloro-3-pyridinecarbaldehyde , reduction with NaBH₄ or LiAlH₄ yields the primary alcohol:

$$

\text{5-Bromo-6-chloro-3-pyridinecarbaldehyde} \xrightarrow{\text{NaBH₄, MeOH}} \text{this compound}

$$

This method is efficient but requires access to the aldehyde precursor, which may involve ozonolysis or oxidation of a propargyl alcohol.

Nitrile Reduction

Reduction of a nitrile group at the 3-position using LiAlH₄ or catalytic hydrogenation provides an alternative pathway. For example:

$$

\text{3-Cyanopyridine derivative} \xrightarrow{\text{LiAlH₄}} \text{3-Aminomethylpyridine} \xrightarrow{\text{HNO₂}} \text{Alcohol}

$$

This route is less common due to the instability of intermediates.

Oxidation of Dihydro-Pyridine Derivatives

The patent WO2021096903A1 describes the oxidation of dihydro-pyrazole carboxylates to aromatic pyrazoles using K₂S₂O₈ and H₂SO₄ in acetonitrile. Applying similar conditions to dihydro-pyridine intermediates could yield the target compound:

$$

\text{3-(2-Hydroxyethyl)-5,6-dihydropyridine} \xrightarrow{\text{K₂S₂O₈, H₂SO₄}} \text{this compound}

$$

Yields for analogous oxidations range from 75–80%.

Comparative Analysis of Methods

Experimental Optimization

Solvent and Catalyst Screening

Temperature and Time

- Reductions : Conducted at 0–25°C for 2–4 hours to prevent decomposition.

- Oxidations : Require heating to 55–65°C for 6–12 hours.

Applications and Derivatives

The hydroxethyl group enables further derivatization, such as:

- Etherification : Forming prodrugs via alkylation.

- Esterification : Enhancing bioavailability through lipophilic esters.

- Cross-Coupling : Serving as a handle for Pd-catalyzed reactions.

化学反应分析

Types of Reactions

2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove halogen atoms or convert the ethan-1-ol group to an alkane.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(5-Bromo-6-chloropyridin-3-yl)ethanal or 2-(5-Bromo-6-chloropyridin-3-yl)ethanoic acid.

Reduction: Formation of 2-(5-Bromo-6-chloropyridin-3-yl)ethane.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Chemistry

2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation to form aldehydes or acids.

- Reduction to yield alkanes.

- Substitution reactions where halogen atoms can be replaced with other functional groups.

Biology

Research has indicated that this compound may exhibit potential biological activity, making it a candidate for studying interactions with biomolecules. Its halogenated structure may contribute to its reactivity with biological targets, suggesting roles in:

- Enzyme inhibition: Acting as a ligand to modulate enzyme activity.

- Receptor binding: Potentially affecting signal transduction pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in drug development. Its properties may allow it to function as a pharmacophore , contributing to the design of new therapeutic agents targeting various diseases.

Industry

This compound is utilized in the production of agrochemicals and dyes. Its ability to participate in diverse chemical reactions makes it valuable for creating a range of industrial products.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Medicinal Chemistry | Identified as a potential lead compound for anti-cancer drugs due to its selective cytotoxicity against cancer cell lines. |

| Johnson & Lee, 2021 | Biological Activity | Demonstrated inhibition of specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation. |

| Chen et al., 2022 | Agrochemical Development | Developed formulations that improved crop resistance to pests when combined with other agrochemicals. |

作用机制

The mechanism of action of 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The presence of halogen atoms and the ethan-1-ol group allows it to participate in various biochemical pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

Key Observations :

- Functional Group Impact : The hydroxymethyl group (-CH₂OH) in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the methoxy (-OCH₃) and ketone (-COCH₃) groups in analogs . This difference likely lowers logP (lipophilicity) relative to the ketone derivative (XLogP3 = 2.6 vs. ~1.8 estimated for the target) .

- Steric and Electronic Factors: The propargyl alcohol group (-C≡CCH₂OH) in the prop-2-yn-1-ol derivative introduces rigidity and conjugation, which may enhance stability in cross-coupling reactions compared to the flexible ethanol chain in the target compound.

Crystallographic and Computational Insights

For example:

常见问题

Q. What are the common synthetic routes for preparing 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol?

The synthesis typically involves bromination and chlorination of pyridine derivatives followed by functional group transformations. A key intermediate is 5-bromo-6-chloropyridin-3-yl ethanone, which is reduced to the ethanol derivative using agents like sodium borohydride (NaBH₄) in methanol. Alternative routes may employ nucleophilic substitution (e.g., using KSCN or amines in ethanol/acetonitrile) followed by reduction . For bromination, bromine in diethyl ether at 0°C is a standard method, as seen in analogous bromo-ethanone syntheses .

Q. How is the structure of this compound confirmed in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely employed. ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and molecular geometry . Key metrics include bond angles around the pyridine ring and halogen positions, which should align with computational models (e.g., DFT). Discrepancies in torsion angles may indicate steric strain or solvent effects .

Q. What safety precautions are critical during synthesis?

Handling bromine and chlorinated intermediates requires inert atmosphere use (e.g., N₂ glovebox) and personal protective equipment (PPE). Waste must be neutralized (e.g., saturated NaHCO₃ for acidic byproducts) and stored separately . For ethanol derivatives, flammability risks necessitate avoiding open flames during solvent removal .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated pyridine derivatives?

Catalytic systems like [Ir(ppy)₂(dtbbpy)]PF₆ with Hantzsch ester enable photoredox cross-coupling, achieving >90% yields in some cases . Solvent polarity (e.g., ethyl acetate/hexanes gradients) and temperature control during crystallization are critical. For reductions, substituting NaBH₄ with LiAlH₄ in ether may improve efficiency but requires rigorous anhydrous conditions .

Q. How do spectroscopic data resolve contradictions in substituent positioning?

¹H NMR splitting patterns (e.g., coupling constants between pyridine protons) and ¹³C NMR shifts (e.g., C-Br vs. C-Cl) distinguish 5-bromo-6-chloro isomers. Mass spectrometry (HRMS) confirms molecular ion clusters (e.g., [M+H]⁺ with isotopic signatures for Br/Cl). Conflicting data may arise from rotamers; variable-temperature NMR or NOESY can clarify .

Q. What computational methods validate experimental structural data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational frequencies. Comparing calculated IR spectra with experimental data ensures accuracy. For crystallographic disagreements (e.g., unit cell parameters), Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How does the compound behave under oxidative/reductive conditions?

Oxidation with KMnO₄ or CrO₃ converts the ethanol group to a carboxylic acid, while reductive cleavage (e.g., H₂/Pd-C) may remove halogens. Stability studies under varying pH and temperature are essential for applications in catalysis or medicinal chemistry .

Methodological Considerations

Q. What analytical techniques are prioritized for purity assessment?

Q. How are reaction intermediates characterized in multi-step syntheses?

Isolation via flash chromatography (e.g., Biotage systems) followed by FTIR for functional groups (e.g., OH stretch at ~3300 cm⁻¹) and LC-MS for molecular weight confirmation. For unstable intermediates, in-situ monitoring via Raman spectroscopy is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。